N-[8-(4-aminophenoxy)octyl]benzamide
Description
N-[8-(4-Aminophenoxy)Octyl]Benzamide is a benzamide derivative featuring an 8-(4-aminophenoxy)octyl chain attached to the benzamide core. Benzamides are a versatile class of compounds with applications in medicinal chemistry, materials science, and catalysis. The 4-aminophenoxy group in the side chain may confer unique physicochemical properties, such as enhanced solubility or bioactivity, compared to simpler benzamide derivatives.
Properties
CAS No. |
102453-56-5 |
|---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[8-(4-aminophenoxy)octyl]benzamide |
InChI |
InChI=1S/C21H28N2O2/c22-19-12-14-20(15-13-19)25-17-9-4-2-1-3-8-16-23-21(24)18-10-6-5-7-11-18/h5-7,10-15H,1-4,8-9,16-17,22H2,(H,23,24) |
InChI Key |
AEGAJUJDRFAOLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Other CAS No. |
102453-56-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzamide, N-(8-(p-aminophenoxy)octyl)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(8-(p-aminophenoxy)octyl)- typically involves the reaction of benzamide with 8-(p-aminophenoxy)octylamine under specific conditions . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-(8-(p-aminophenoxy)octyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Benzamide, N-(8-(p-aminophenoxy)octyl)- is used as a reagent in various organic synthesis reactions due to its reactivity and functional groups .
Biology: In biological research, this compound is used to study cellular processes and interactions due to its bioactive nature .
Medicine: While not used directly in therapeutic applications, it serves as a model compound in medicinal chemistry for the development of new drugs .
Industry: The compound finds applications in the development of new materials and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of Benzamide, N-(8-(p-aminophenoxy)octyl)- involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins, thereby affecting various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Research Findings and Trends
Substituent Impact: Electron-donating groups (e.g., methoxy, amino) improve solubility and bioactivity, while electron-withdrawing groups (e.g., nitro) enhance synthetic reactivity .
Metal Complexation : Coordination with transition metals (Cu, Co) significantly boosts anthelmintic and antimicrobial efficacy .
Green Synthesis : Ultrasonic methods offer eco-friendly, high-yield routes for benzamide derivatives .
Structural Flexibility: The octyl chain in this compound may enable membrane permeability, akin to AzCA8’s azobenzene-based applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
